3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and sulfonyl groups Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity The trifluoroacetic acid component adds further chemical stability and reactivity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Cyclohexanesulfonyl Group: The cyclohexanesulfonyl group can be introduced through sulfonylation reactions.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Due to its structural features, the compound can be explored for potential pharmaceutical applications.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the sulfonyl group. The azetidine ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Cyclohexanesulfonyl Chloride: A sulfonyl chloride derivative used in sulfonylation reactions.
Trifluoroacetic Acid: A strong acid used in various chemical reactions due to its stability and reactivity.
Uniqueness
3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid is unique due to the combination of the azetidine ring, cyclohexanesulfonyl group, and trifluoroacetic acid. This combination imparts distinct reactivity and stability to the compound, making it suitable for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
CAS No. |
2758002-33-2 |
---|---|
Molecular Formula |
C11H18F3NO4S |
Molecular Weight |
317.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.